3-(tert-Butyl)-1-methylnaphthalene
CAS No.: 883-80-7
Cat. No.: VC18444724
Molecular Formula: C15H18
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883-80-7 |
|---|---|
| Molecular Formula | C15H18 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 3-tert-butyl-1-methylnaphthalene |
| Standard InChI | InChI=1S/C15H18/c1-11-9-13(15(2,3)4)10-12-7-5-6-8-14(11)12/h5-10H,1-4H3 |
| Standard InChI Key | IRMNGEAZYAGNMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=CC=CC=C12)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(tert-Butyl)-1-methylnaphthalene (C₁₅H₁₈) features a naphthalene ring system substituted with two alkyl groups: a methyl group at position 1 and a tert-butyl group at position 3 (Fig. 1). The tert-butyl substituent introduces significant steric hindrance, influencing the compound’s reactivity and intermolecular interactions .
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈ | |
| Molecular Weight | 198.30 g/mol | |
| CAS Number | 883-80-7 | |
| IUPAC Name | 3-(tert-butyl)-1-methylnaphthalene | |
| SMILES | CC1=CC(=CC2=CC=CC=C12)C(C)(C)C |
Synthesis and Manufacturing
Friedel-Crafts Alkylation
| Compound | Method | Key Reagents | Reference |
|---|---|---|---|
| 1-(tert-Butyl)-3-chloronaphthalene | Friedel-Crafts alkylation | tert-Butyl chloride, AlCl₃ | |
| tert-Butyl chloride | SN1 reaction | tert-Butanol, HCl |
Physicochemical Properties
Steric and Electronic Effects
The tert-butyl group’s bulkiness imposes significant steric constraints, potentially hindering electrophilic substitution at adjacent positions. Conversely, its electron-donating nature enhances electron density at the aromatic ring, influencing reactivity in photochemical or catalytic processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume